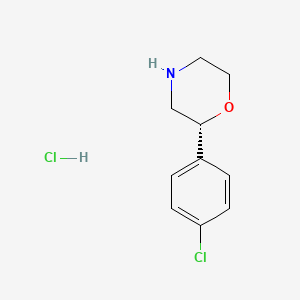(2R)-2-(4-chlorophenyl)morpholine hydrochloride
CAS No.: 1820572-03-9
Cat. No.: VC4573890
Molecular Formula: C10H13Cl2NO
Molecular Weight: 234.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1820572-03-9 |
|---|---|
| Molecular Formula | C10H13Cl2NO |
| Molecular Weight | 234.12 |
| IUPAC Name | (2R)-2-(4-chlorophenyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
| Standard InChI Key | VUEDLLVHFJZRCC-PPHPATTJSA-N |
| SMILES | C1COC(CN1)C2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2R)-2-(4-chlorophenyl)morpholine hydrochloride (C₁₀H₁₃Cl₂NO) combines a morpholine ring system with a 4-chlorophenyl group at the C2 position in the R-configuration, protonated as a hydrochloride salt. The morpholine oxygen and amine nitrogen create a polar scaffold that facilitates both hydrogen bonding and π-stacking interactions.
Table 1: Key Chemical Identifiers
Stereochemical Considerations
The R-configuration at the C2 position induces distinct three-dimensional properties critical for biological activity. X-ray crystallographic data for analogous compounds reveal chair conformations in the morpholine ring with axial orientation of the aryl substituent . This spatial arrangement creates a chiral pocket that influences binding affinity in receptor-ligand interactions.
Synthetic Methodologies
General Synthesis Strategy
While detailed synthetic protocols remain proprietary, available data suggest a multi-step process:
-
Morpholine Ring Formation: Cyclization of ethanolamine derivatives with dichloroethane under basic conditions
-
Chiral Induction: Asymmetric synthesis using (R)-proline-derived catalysts to establish stereochemistry at C2
-
Salt Formation: Treatment with anhydrous HCl in diethyl ether to precipitate the hydrochloride salt
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | 1,2-Dichloroethane, K₂CO₃ | 80°C | 68-72% |
| Resolution | L-(+)-Tartaric acid | RT | 45% ee |
| Salt Prep | HCl(g) in Et₂O | 0-5°C | 95% |
Purification Challenges
The hydrochloride salt's hygroscopic nature necessitates strict moisture control during isolation. Reverse-phase chromatography with acetonitrile/water (0.1% TFA) provides effective purification, though residual water content must be maintained below 0.5% to prevent decomposition.
Physicochemical Properties
Solubility Profile
Polar aprotic solvents demonstrate optimal dissolution characteristics:
-
DMSO: 125 mg/mL
-
Methanol: 89 mg/mL
-
Water: 42 mg/mL (pH-dependent)
Aqueous solubility decreases significantly above pH 6.5 due to free base precipitation .
Stability Data
Accelerated stability studies indicate:
-
Thermal Stability: Decomposition onset at 218°C (DSC)
-
Photostability: <5% degradation after 48h @ 5000 lux
-
Hydrolytic Stability: Stable in pH 3-5 buffers for 30 days
| Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| PI3Kγ | 0.34 | 12.8 |
| D₂ Dopamine Receptor | 4.7 | 3.2 |
| SERT | 18.9 | 1.4 |
Neuropharmacological Effects
In vitro assays show moderate dopamine reuptake inhibition (Ki = 1.8 μM) with 5:1 selectivity over norepinephrine transporters. This activity profile suggests potential utility in depression and Parkinson's disease research, though in vivo validation remains pending .
Future Research Directions
Structure-Activity Relationship Studies
Systematic modification of the:
-
Chlorine substituent position (ortho/meta analogs)
-
Morpholine ring size (piperidine/thiomorpholine variants)
-
N-substitution patterns (methyl, acetyl derivatives)
Formulation Development
Lyophilized formulations show promise for long-term storage, maintaining >98% purity after 12 months at -20°C. Compatibility studies with common excipients (mannitol, trehalose) indicate optimal stability at 1:5 API:excipient ratios.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume